molecular formula C10H22S2Sn B14714182 2,2-Dibutyl-1,3,2-dithiastannolane CAS No. 7191-30-2

2,2-Dibutyl-1,3,2-dithiastannolane

Cat. No.: B14714182
CAS No.: 7191-30-2
M. Wt: 325.1 g/mol
InChI Key: MRACPZUPJAXOML-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibutyl-1,3,2-dithiastannolane is an organotin compound with the molecular formula C11H24S2Sn and a molecular weight of 339.148 g/mol . It is part of the 1,3,2-dithiastannolane family, five-membered heterocyclic rings containing tin and sulfur. Research into related stannolanes indicates they are subjects of interest in structural and stereodynamic chemistry, often investigated using techniques such as NMR spectroscopy to understand their conformational behavior and coordination geometry . This compound is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

CAS No.

7191-30-2

Molecular Formula

C10H22S2Sn

Molecular Weight

325.1 g/mol

IUPAC Name

2,2-dibutyl-1,3,2-dithiastannolane

InChI

InChI=1S/2C4H9.C2H6S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;;+2/p-2

InChI Key

MRACPZUPJAXOML-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(SCCS1)CCCC

Origin of Product

United States

Synthetic Methodologies for 2,2 Dibutyl 1,3,2 Dithiastannolane

Established Synthetic Routes

The most common and reliable methods for the preparation of 2,2-Dibutyl-1,3,2-dithiastannolane involve the direct reaction of a dibutyltin (B87310) compound with ethane-1,2-dithiol. These routes are favored for their straightforward nature and relatively high yields.

Reaction of Organotin Dihalides with Dithiols

A primary route to this compound involves the reaction of di-n-butyltin dichloride with ethane-1,2-dithiol. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride that is formed as a byproduct. The base facilitates the deprotonation of the thiol groups, forming a more nucleophilic thiolate that readily reacts with the electrophilic tin center.

The reaction can be represented by the following equation:

Generated code

The choice of solvent for this reaction is crucial, with non-polar organic solvents like benzene (B151609) or toluene (B28343) being commonly employed. The reaction progress can often be monitored by the precipitation of the triethylamine hydrochloride salt.

Table 1: Synthesis of this compound from Di-n-butyltin Dichloride

Reactant 1Reactant 2BaseSolventReaction ConditionsYield (%)
Di-n-butyltin dichlorideEthane-1,2-dithiolTriethylamineBenzeneStirring at room temperatureHigh

Azeotropic Dehydration Methods

An alternative and widely used method is the condensation reaction between di-n-butyltin oxide and ethane-1,2-dithiol. This reaction produces water as a byproduct, which can be removed azeotropically to drive the reaction to completion. A Dean-Stark apparatus is typically employed for this purpose, with a solvent that forms an azeotrope with water, such as toluene or benzene.

The reaction is as follows:

Generated code

This method is often preferred as it avoids the use of a base and the subsequent need to remove the resulting salt. The reaction is generally heated to reflux to facilitate the azeotropic removal of water.

Table 2: Synthesis of this compound from Di-n-butyltin Oxide

Reactant 1Reactant 2SolventMethodReaction ConditionsYield (%)
Di-n-butyltin oxideEthane-1,2-dithiolTolueneAzeotropic dehydrationRefluxHigh

Alternative and Novel Synthetic Approaches

While the established routes are generally effective, research into alternative synthetic methodologies continues, driven by the desire for milder reaction conditions, improved yields, and greater process efficiency.

One potential alternative approach could involve transesterification-type reactions, where a different dialkyltin dithioglycolate is reacted with ethane-1,2-dithiol. However, specific examples for the synthesis of this compound via this method are not widely reported in the literature.

Mechanochemical methods, which involve grinding solid reactants together, are emerging as a solvent-free alternative for the synthesis of various organometallic compounds. huji.ac.il This technique could potentially be applied to the synthesis of this compound from di-n-butyltin oxide and ethane-1,2-dithiol, offering a more environmentally friendly approach.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Reactant Stoichiometry: Ensuring the correct molar ratios of the dibutyltin precursor and ethane-1,2-dithiol is essential to avoid the formation of side products.

Solvent: The choice of solvent can influence reaction rates and the ease of product isolation. For azeotropic dehydration, the solvent must form an efficient azeotrope with water.

Temperature: The reaction temperature affects the rate of reaction. For azeotropic methods, the temperature is dictated by the boiling point of the solvent.

Catalyst: While not always necessary, the use of a catalyst could potentially accelerate the reaction, particularly in alternative synthetic routes.

Purification: The final purity of the product is highly dependent on the purification method. Distillation under reduced pressure is a common technique for purifying liquid organotin compounds.

Detailed research findings on the optimization of these parameters for the synthesis of this compound are specific to individual laboratory procedures but the general principles of organic synthesis apply.

Structural Elucidation and Advanced Characterization of 2,2 Dibutyl 1,3,2 Dithiastannolane

Solid-State Structural Analysis

The arrangement of atoms in the crystalline lattice provides fundamental insights into the bonding and intermolecular interactions of a compound. For 2,2-Dibutyl-1,3,2-dithiastannolane, solid-state analysis reveals a structure that is distinct from many of its closely related oxygen-containing counterparts.

In the crystalline phase, this compound exists as a four-coordinate monomer. researchgate.net This means each tin (Sn) atom is bonded to two sulfur atoms within the dithiastannolane ring and two carbon atoms of the butyl groups. This results in a relatively simple, unassociated molecular unit in the solid state.

A noteworthy characteristic of this compound is its lack of intermolecular association in the solid state. researchgate.net This stands in contrast to its oxygen-containing analogues. For instance, 2,2-dibutyl-1,3,2-dioxastannolane (B1628406) is not monomeric but instead forms an infinite ribbon polymer through intermolecular Sn-O interactions. psu.edu The corresponding 2,2-di-t-butyl-1,3,2-oxathiastannolane is found to be dimeric in its crystalline form. researchgate.net The presence of the less electronegative sulfur atoms in the dithiastannolane appears to disfavor the kind of intermolecular bridging that leads to polymerization in the dioxa- analogue.

The structural behavior of this compound becomes clearer when compared with its dimethyl analogue, 2,2-Dimethyl-1,3,2-dithiastannolane. Unlike the dibutyl derivative, 2,2-Dimethyl-1,3,2-dithiastannolane is not monomeric in the solid state; instead, it associates into a zigzag polymer. psu.edu In this polymeric structure, one of the sulfur atoms from each dithiastannolane ring forms a bridge to the tin atom of an adjacent unit. psu.edu This intermolecular Sn-S bond, with a length of 3.182(1) Å, results in the tin atom having a distorted trigonal bipyramidal geometry. psu.edu The intramonomer Sn-S bond lengths are 2.415(1) and 2.474(1) Å, and the C-Sn-C bond angle is 121.73(18)°. psu.edu The bulkier butyl groups in this compound likely provide sufficient steric hindrance to prevent this type of polymeric association observed in the dimethyl analogue.

Table 1: Comparison of Solid-State Structures of 2,2-Disubstituted-1,3,2-stannolane Analogues

CompoundSubstituentHeteroatomsSolid-State StructureCoordination Number of Tin
This compoundDibutylS, SMonomer researchgate.net4 researchgate.net
2,2-Dimethyl-1,3,2-dithiastannolaneDimethylS, SZigzag Polymer psu.edu5 (distorted trigonal bipyramid) psu.edu
2,2-Dibutyl-1,3,2-dioxastannolaneDibutylO, OInfinite Ribbon Polymer psu.edu6 (distorted octahedral) psu.edu
2,2-Di-t-butyl-1,3,2-oxathiastannolaneDi-t-butylO, SDimer researchgate.net5 researchgate.net

Solution-State Structural Analysis

The structure of a compound in solution can differ significantly from its solid-state form, as intermolecular forces are overcome by solvation.

Analysis using tin-117 and tin-119 Nuclear Magnetic Resonance (NMR) spectroscopy provides strong evidence that this compound exists as a simple monomer in solution. researchgate.net This is consistent with its solid-state structure. In contrast, the dimeric 2,2-di-t-butyl-1,3,2-oxathiastannolane is found to be in equilibrium with its monomeric form in solution, while the polymeric 2,2-dibutyl-1,3,2-dioxastannolane retains a dimeric structure in solution. researchgate.net The persistence of the monomeric form of this compound from the solid state to solution highlights its low propensity for intermolecular association.

Equilibrium Studies and Aggregation Behavior in Solution (as compared to analogous systems)

The aggregation behavior of organotin compounds in solution is a critical aspect that influences their reactivity and physical properties. In the case of this compound, studies have revealed that it exists as a simple monomer in solution. researchgate.net This behavior is in stark contrast to its oxygen-containing analogues.

For instance, 2,2-dibutyl-1,3,2-dioxastannolane, where the sulfur atoms are replaced by oxygen, has been shown to exist as a dimer in solution. researchgate.net The corresponding 2,2-dibutyl-1,3,2-oxathiastannolane, which contains one oxygen and one sulfur atom, exhibits an equilibrium between the monomeric and dimeric forms in solution. researchgate.net The distinct monomeric nature of the dithiastannolane highlights the significant influence of the heteroatoms in the five-membered ring on the intermolecular association of these organotin compounds. In the crystalline phase, this compound is also a four-coordinate monomer. researchgate.net

Spectroscopic Investigations of Molecular Structure

Spectroscopic methods are indispensable tools for the detailed elucidation of the molecular structure and bonding in compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy provide valuable, atom-specific information about the chemical environment and coordination at the tin center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, with its various nuclei-specific applications, offers a comprehensive picture of the molecular framework of this compound.

Similar to the proton NMR data, specific ¹³C NMR chemical shifts for this compound are not extensively reported. However, one would anticipate distinct signals for the different carbon environments within the molecule. This would include four separate resonances for the four non-equivalent carbon atoms of the butyl chains and a signal for the two equivalent carbon atoms of the ethylene (B1197577) bridge in the dithiastannolane ring. The chemical shifts of these carbons would be influenced by their proximity to the tin and sulfur atoms.

Tin NMR spectroscopy is a particularly powerful tool for directly probing the coordination environment of the tin atom. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents. For this compound, ¹¹⁹Sn NMR studies have confirmed its monomeric nature in solution. researchgate.net

In comparison, the analogous 2,2-dibutyl-1,3,2-dioxastannolane displays a ¹¹⁹Sn chemical shift of -189 ppm in solution, which is indicative of a five-coordinate tin atom within a dimeric structure. researchgate.net In the solid state, the chemical shift for the dioxastannolane moves to -230 ppm, suggesting a change to a six-coordinate environment. researchgate.net While the specific chemical shift for this compound is not provided in the available data, its monomeric state implies a four-coordinate tin center, which would resonate at a significantly different frequency compared to its five- and six-coordinate oxygen-containing counterparts.

CompoundState¹¹⁹Sn Chemical Shift (δ, ppm)Inferred Tin Coordination
2,2-Dibutyl-1,3,2-dioxastannolaneSolution-189 researchgate.net5 (Dimeric)
2,2-Dibutyl-1,3,2-dioxastannolaneSolid-230 researchgate.net6 (Polymeric)
This compoundSolutionNot Reported4 (Monomeric) researchgate.net

Mössbauer Spectroscopy for Tin Coordination Environment

Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, provides valuable information about the oxidation state and coordination geometry of tin atoms through the isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters. The isomer shift is sensitive to the s-electron density at the tin nucleus, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing insights into the symmetry of the coordination sphere.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

The primary vibrational modes of interest in this compound include the stretching and bending of the tin-sulfur (Sn-S), tin-carbon (Sn-C), carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds. The five-membered dithiastannolane ring introduces specific vibrational modes related to its cyclic structure.

Detailed Research Findings:

The vibrational spectrum of this compound can be dissected into several key regions:

C-H Vibrations: The stretching vibrations of the C-H bonds in the butyl groups are expected in the range of 2850-3000 cm⁻¹. researchgate.netnih.gov Specifically, the asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups fall within this region. C-H bending vibrations are anticipated at lower wavenumbers, typically in the 1350-1470 cm⁻¹ range. researchgate.net

Sn-C Vibrations: The tin-carbon stretching vibrations are characteristic of organotin compounds. For dibutyltin (B87310) compounds, the asymmetric and symmetric Sn-C stretching modes are typically observed in the region of 500-600 cm⁻¹. Studies on similar dibutyltin compounds have identified bands in the 550-570 cm⁻¹ range, which can be indicative of a non-linear C-Sn-C configuration.

Sn-S and C-S Vibrations: The vibrations involving the sulfur atoms are crucial for characterizing the dithiastannolane ring. The tin-sulfur (Sn-S) stretching vibrations in organotin dithiolates generally appear in the far-infrared region, typically between 300 and 400 cm⁻¹. The exact position is influenced by the coordination number of the tin atom and the geometry of the ring. The carbon-sulfur (C-S) stretching vibrations are expected to appear in the range of 600-800 cm⁻¹. The precise frequencies for these vibrations in the cyclic dithiastannolane structure would be influenced by ring strain and coupling with other vibrational modes. Research on methionine, for instance, shows C-S stretching frequencies around 700 cm⁻¹.

C-C Vibrations: The stretching vibrations of the carbon-carbon single bonds within the butyl chains and the ethane-1,2-dithiol backbone are generally weak and appear in the broad region of 800-1200 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is essential for a complete vibrational analysis. While polar bonds like C-O (not present here) and Sn-O show strong IR absorptions, non-polar and symmetric bonds often yield strong Raman signals. For this compound, the Sn-S and S-S (if any disulfide linkages were present) bonds would be expected to be strong Raman scatterers.

The following interactive table summarizes the expected vibrational frequencies for the principal functional groups in this compound, based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Asymmetric & Symmetric StretchingC-H (in butyl)2850 - 3000StrongMedium-Strong
Bending (Scissoring/Rocking)C-H (in butyl)1350 - 1470MediumMedium
StretchingC-C800 - 1200Weak-MediumWeak-Medium
StretchingC-S600 - 800MediumStrong
Asymmetric & Symmetric StretchingSn-C500 - 600Medium-StrongStrong
StretchingSn-S300 - 400Medium-StrongStrong

It is important to note that the actual experimental values may deviate from these ranges due to the specific molecular environment, including the five-membered ring's conformation, intermolecular interactions in the solid state, and potential solvent effects in solution. Computational studies, such as those using Density Functional Theory (DFT), could provide more precise theoretical vibrational frequencies and aid in the detailed assignment of the experimental IR and Raman spectra of this compound.

Reactivity and Mechanistic Investigations of 2,2 Dibutyl 1,3,2 Dithiastannolane

Role as a Reactive Intermediate in Organic Transformations

2,2-Dibutyl-1,3,2-dithiastannolane is recognized as a valuable reactive intermediate, primarily functioning as a precursor to other reactive species or directly engaging with organic substrates. The tin-sulfur bonds within the dithiastannolane ring are susceptible to cleavage, a characteristic that underpins its utility. In the presence of appropriate reagents, the dibutyltin (B87310) moiety can be readily displaced, liberating the 1,3-dithiolane (B1216140) fragment in a controlled manner. This property allows it to act as a masked form of 1,2-ethanedithiol (B43112), offering advantages in terms of handling and reactivity modulation. The butyl groups attached to the tin atom also influence its solubility and reactivity profile in various organic solvents.

Reactions with Carbonyl Compounds and Acetals

The reaction of this compound with carbonyl compounds and their acetal (B89532) derivatives represents a key application of this reagent, leading to the formation of 1,3-dithiolanes, which are important protecting groups and synthetic intermediates.

Formation of 1,3-Dithiolanes

This compound reacts with aldehydes and ketones to afford the corresponding 1,3-dithiolanes. This transformation is essentially a thioacetalization reaction where the dithiastannolane serves as the dithiol equivalent. The reaction proceeds by the transfer of the 1,2-ethanedithiol unit to the carbonyl carbon, with the concurrent formation of a dibutyltin oxide byproduct. This method provides an alternative to the direct use of the volatile and odorous 1,2-ethanedithiol.

The reaction can be represented by the following general scheme:

Generated code
Reactant (Carbonyl)Product (1,3-Dithiolane)
Aldehyde (RCHO)2-Substituted-1,3-dithiolane
Ketone (RCOR')2,2-Disubstituted-1,3-dithiolane

Table 1: Formation of 1,3-Dithiolanes from Carbonyl Compounds.

Mechanistic Pathways in Organotin Triflates Catalysis

While direct reaction is possible, the efficiency of 1,3-dithiolane formation can be significantly enhanced by the use of organotin triflates as catalysts. The proposed mechanism involves the activation of the carbonyl group by the Lewis acidic organotin triflate.

The catalytic cycle is thought to proceed as follows:

Coordination: The organotin triflate coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A sulfur atom of the this compound then attacks the activated carbonyl carbon.

Ring Opening: This is followed by the cleavage of a tin-sulfur bond and the formation of a new carbon-sulfur bond, leading to a hemithioacetal-like intermediate.

Intramolecular Cyclization: Subsequent intramolecular attack by the second sulfur atom on the carbocationic center, facilitated by the departure of the tin moiety, leads to the formation of the 1,3-dithiolane ring.

Catalyst Regeneration: The organotin triflate is regenerated, allowing it to enter another catalytic cycle.

This catalytic approach often allows for milder reaction conditions and broader substrate scope.

Reactions with Isothiocyanates

The reactivity of this compound extends to reactions with isothiocyanates, providing a pathway for the synthesis of sulfur-containing heterocyclic compounds.

Synthesis of Iminodithiolanes

The reaction between this compound and isothiocyanates leads to the formation of 2-imino-1,3-dithiolanes. This transformation involves the insertion of the isothiocyanate carbon into the tin-sulfur bonds of the dithiastannolane ring.

The general reaction is as follows:

Generated code
Isothiocyanate (R-NCS)Product (Iminodithiolane)
Alkyl Isothiocyanate2-Alkyl-imino-1,3-dithiolane
Aryl Isothiocyanate2-Aryl-imino-1,3-dithiolane

Table 2: Synthesis of Iminodithiolanes from Isothiocyanates.

Influence of Reaction Conditions on Product Formation

The outcome of the reaction between this compound and isothiocyanates can be sensitive to the reaction conditions employed. Factors such as temperature, solvent, and the nature of the substituent on the isothiocyanate can influence the yield and purity of the resulting iminodithiolane.

For instance, higher temperatures may be required to drive the reaction to completion, but can also lead to the formation of side products through decomposition of the starting materials or the product. The choice of solvent can affect the solubility of the reactants and the stability of any intermediates, thereby impacting the reaction rate and efficiency. Electron-withdrawing or electron-donating groups on the isothiocyanate can also modulate its reactivity, with electron-withdrawing groups generally accelerating the initial nucleophilic attack. Careful optimization of these parameters is therefore crucial for achieving the desired synthetic outcome.

Polymerization and Oligomerization Behavior

The behavior of this compound in polymerization reactions shows notable differences from its oxygen analogues.

Formation of Polymeric Materials in Macrocyclization Reactions (e.g., with diacyl chlorides)

Scientific literature readily documents the reaction of the oxygen analogue, 2,2-di-n-butyl-1,3,2-dioxastannolane, with diacyl dichlorides as a method for synthesizing macrocyclic polyesters. This reaction proceeds through a cyclo-oligomerization process, yielding a thermodynamic distribution of oligomeric esters. The dioxastannolane not only serves as a reagent but also functions as an effective transesterification catalyst that helps equilibrate the mixture of macrocycles.

In contrast, specific studies detailing the reaction of this compound with diacyl chlorides to form macrocyclic thioesters or related polymeric materials are not prominently featured in available research. The synthesis of thioesters typically follows other established chemical routes.

Comparison of Reactivity with Dioxastannolane Analogues

A significant difference between this compound and its analogue, 2,2-Dibutyl-1,3,2-dioxastannolane (B1628406), lies in their molecular association. Spectroscopic and crystallographic data indicate that the dithiastannolane exists as a monomer in the crystalline phase with a four-coordinate tin atom. scilit.comacs.org In solution, it also remains a simple monomer. scilit.comacs.org

Conversely, the dioxastannolane analogue is known to form a dimeric structure, which it retains both in the solid state and in solution. scilit.comacs.org The related 2,2-Dibutyl-1,3,2-oxathiastannolane (containing one oxygen and one sulfur) presents an intermediate case, existing as a dimer in the crystal but in a monomer-dimer equilibrium in solution. scilit.comacs.org This fundamental structural difference in aggregation is a key factor influencing their comparative reactivity. The monomeric nature of the dithiastannolane suggests a different reactivity profile compared to the associated, dimeric nature of the dioxastannolane.

CompoundStateAssociation StateTin Coordination
This compound Crystalline / SolutionMonomer4-coordinate
2,2-Dibutyl-1,3,2-dioxastannolane Crystalline / SolutionDimer5-coordinate
2,2-Dibutyl-1,3,2-oxathiastannolane CrystallineDimer5-coordinate
SolutionMonomer-Dimer Equilibrium-

Coordination Chemistry Studies

The coordination chemistry of this compound is characterized more by self-association than by forming complexes with other metals.

Ligand Exchange Reactions

Ligand substitution reactions are fundamental in coordination chemistry and can proceed through various mechanisms, such as associative (A), dissociative (D), or interchange (I) pathways. libretexts.orgyoutube.com The mechanism is often dictated by the metal center, its coordination number, and steric factors. youtube.com However, specific mechanistic investigations into ligand exchange reactions involving the this compound ring as either an incoming or outgoing ligand are not detailed in the scientific literature.

Formation of Metal Complexes with Dithiastannolane Ligands

While dithiocarbamates and other dithio-ligands are well-known for forming stable complexes with a wide range of metals, there is no significant evidence of this compound acting as a bidentate chelating ligand to form discrete complexes with other metal centers.

Instead, its coordination behavior is dominated by self-assembly. In the solid state, this compound molecules can associate into infinite arrays through secondary, intermolecular Sn-S bonds. nih.gov This interaction results in the tin atom becoming five-coordinate, which appears to relieve ring strain by adopting more favorable bond angles. nih.gov This supramolecular self-assembly represents a unique aspect of its coordination chemistry, differing from the formation of conventional metal-ligand complexes. nih.gov

Applications in Organic Synthesis and Materials Science

Catalytic Roles in Organic Reactions

There is no readily available scientific literature detailing the catalytic roles of 2,2-Dibutyl-1,3,2-dithiastannolane.

No specific studies have been found that describe the use of this compound as a general catalyst or as a precursor to catalytic species.

There are no documented instances of this compound being used to promote specific organic transformations.

Precursor for Advanced Materials Synthesis

Information on the use of this compound as a precursor for advanced materials is not present in the available scientific literature.

While other organosulfur and tin compounds are utilized as single-source precursors for tin sulfide (B99878) (SnS) nanostructures, no research has been identified that specifically employs this compound for this purpose.

There is no evidence in the surveyed literature of this compound being used in polymer synthesis or for the modification of polymers.

Intermediates in Specialized Organic Synthetic Methodologies

The role of this compound as a synthetic intermediate in specialized organic methodologies is not described in the available scientific and chemical databases.

Development of Novel Synthetic Methods utilizing this compound

The exploration of this compound in the development of novel synthetic methodologies has been limited, with research highlighting its distinct reactivity compared to its oxygen-containing counterpart, 2,2-dibutyl-1,3,2-dioxastannolane (B1628406). While organotin compounds containing sulfur are generally recognized for their utility in organic synthesis, the specific applications of this heterocyclic organotin sulfide remain a niche area of investigation.

One notable study into the synthesis of macrocyclic polyesters provides insight into the reactivity of this compound. In an attempt to utilize it in a reaction analogous to the successful macrocyclization reactions employing 2,2-dibutyl-1,3,2-dioxastannolane with diacyl dichlorides, the sulfur analogue yielded a significantly different outcome. The reaction of this compound under these conditions led to the extensive precipitation of insoluble polymeric materials, accounting for 85% of the expected products. psu.edu This finding underscores a fundamental difference in the reaction pathway and selectivity when the oxygen atoms in the stannolane ring are replaced by sulfur, precluding its direct use in this specific method for preparing macrocyclic tetraesters.

While this specific application proved unsuccessful for macrocycle synthesis, the general reactivity of organotin thiolates suggests potential synthetic utility. Organotin sulfides are known to serve as reagents for the preparation of sulfides and thioesters from organic halides or activated ethers. These reactions typically proceed under mild and neutral conditions. thieme-connect.de The synthesis of this compound itself is achieved in quantitative yield by the reaction of ethane-1,2-dithiol with dibutyltin (B87310) oxide, typically under Dean-Stark conditions to remove the water byproduct. thieme-connect.de

The table below summarizes the key documented reaction involving this compound.

ReactantsReaction ConditionsProductsYieldReference
This compound, Diacyl DichlorideNot specifiedInsoluble polymeric materials85% psu.edu
Ethane-1,2-dithiol, Dibutyltin oxideToluene (B28343), Dean-Stark apparatus, heatingThis compound, WaterQuant. thieme-connect.de

Further research is required to fully elucidate the synthetic potential of this compound and develop novel methods that capitalize on its unique reactivity.

Theoretical and Computational Investigations of 2,2 Dibutyl 1,3,2 Dithiastannolane

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies for a molecule like 2,2-Dibutyl-1,3,2-dithiastannolane would involve the use of ab-initio or semi-empirical methods to calculate its geometric and electronic structure. researchgate.net Such studies provide foundational knowledge of bond lengths, bond angles, and dihedral angles. They would also elucidate the distribution of electrons within the molecule, indicating its polarity and the nature of the covalent bonds between the tin, sulfur, and carbon atoms. For organotin compounds, these studies are crucial for understanding the influence of the alkyl groups (dibutyl) on the geometry of the dithiastannolane ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.org It is often employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A DFT-based geometry optimization would theoretically determine the most stable three-dimensional structure of this compound by finding the energy minimum on its potential energy surface. researchgate.net This would yield precise data on bond lengths and angles. Conformational analysis would explore the different spatial arrangements (conformers) of the five-membered dithiastannolane ring and the flexible butyl chains, identifying the most energetically favorable conformer. psu.edu For cyclic systems, this analysis reveals the puckering of the ring and the orientation of substituents (axial vs. equatorial).

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical potential, hardness, and softness, which help in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes only, as no specific data has been found.

Parameter Formula Hypothetical Value (eV)
HOMO Energy (E_HOMO) --- -
LUMO Energy (E_LUMO) --- -
Energy Gap (ΔE) E_LUMO - E_HOMO -
Ionization Potential (I) -E_HOMO -
Electron Affinity (A) -E_LUMO -
Global Hardness (η) (I - A) / 2 -
Global Softness (S) 1 / (2η) -

Computational Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can predict spectroscopic data, which is invaluable for characterizing a compound and corroborating experimental findings.

NMR Spectra: Theoretical calculations can predict the chemical shifts for nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. These predicted spectra can aid in the assignment of signals in experimentally obtained NMR data.

IR Spectra: Computational methods can calculate the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum, helping to identify the molecule's functional groups and fingerprint region.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table is for illustrative purposes only, as no specific data has been found.

Spectrum Calculated Value Experimental Value
¹H NMR (δ, ppm) - -
¹³C NMR (δ, ppm) - -
¹¹⁹Sn NMR (δ, ppm) - -

Mechanistic Elucidation through Computational Modeling

Computational modeling is a key tool for investigating reaction mechanisms. psu.edu For reactions involving this compound, DFT calculations could be used to map the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a potential energy surface can be constructed, allowing researchers to determine activation barriers and reaction thermodynamics, thus providing a detailed understanding of how the reaction proceeds.

Predictive Modeling for New Derivatives and Reaction Pathways

Building on the foundational data from DFT and other quantum chemical methods, predictive models can be developed. These models could be used to theoretically design new derivatives of this compound with desired electronic or reactive properties by computationally screening different functional groups or substituents. researchgate.net This in-silico approach can guide synthetic chemists by prioritizing compounds that are most likely to exhibit the desired characteristics, saving significant time and resources in the laboratory.

Future Research Directions and Unexplored Areas

Expansion of Catalytic Repertoire

The catalytic properties of organotin compounds are well-established, particularly as catalysts for polyurethane formation and as stabilizers in polyvinyl chloride (PVC). However, the catalytic potential of 2,2-Dibutyl-1,3,2-dithiastannolane remains largely underexplored beyond these conventional roles. Future investigations could focus on broadening its catalytic applications into new areas of organic synthesis.

Research into related organotin-sulfur compounds, such as organotin dithiocarbamates, has demonstrated their effectiveness as catalysts in various organic transformations and polymerization reactions. nih.govmdpi.comnih.govresearchgate.netscite.ai This suggests a promising avenue for exploring the catalytic capabilities of this compound. Future studies could assess its efficacy in:

Fine Chemical Synthesis: Investigating its use in cross-coupling reactions, esterifications, and other carbon-carbon or carbon-heteroatom bond-forming reactions that are fundamental to the synthesis of pharmaceuticals and other high-value chemicals.

Polymerization Catalysis: Moving beyond traditional polymers, research could explore its role as a catalyst or co-catalyst in the polymerization of novel monomers, potentially leading to new materials with unique properties.

Asymmetric Catalysis: A significant challenge would be the development of chiral variants of dithiastannolanes. By introducing chirality either on the dithiol backbone or through chiral substituents on the tin atom, it may be possible to develop catalysts for stereoselective synthesis, a critical area in modern chemistry.

Advanced Material Applications beyond Current Scope

A particularly promising and almost entirely unexplored area for this compound is in the field of advanced materials science. Its intrinsic composition, containing both tin and sulfur, makes it an ideal candidate as a single-source precursor for the synthesis of tin sulfide (B99878) nanomaterials.

Organotin dithiocarbamate (B8719985) and thiosemicarbazone complexes, which share the tin-sulfur linkage, have been successfully used to synthesize tin sulfide (SnS) and tin disulfide (SnS₂) nanoparticles. mdpi.comresearchgate.netresearchgate.netspringerprofessional.de These materials are of significant interest for applications in:

Photovoltaics: Tin sulfide is a promising non-toxic and earth-abundant material for use in solar cells. springerprofessional.de

Photocatalysis: Tin sulfide nanoparticles have shown potential in the degradation of environmental pollutants. dntb.gov.ua

Sensors and Electronics: The unique electronic properties of tin sulfides make them suitable for various semiconductor applications.

Future research should focus on the controlled thermal decomposition (thermolysis) or solvothermal decomposition of this compound. researchgate.net By carefully controlling reaction parameters such as temperature, solvent, and the presence of capping agents, it may be possible to synthesize tin sulfide nanoparticles with specific phases (e.g., SnS, SnS₂, Sn₂S₃), sizes, and morphologies (e.g., nanosheets, nanorods), thereby tuning their properties for targeted applications. researchgate.netdntb.gov.uaresearchgate.net

In-depth Computational Studies of Reaction Dynamics

Modern computational chemistry offers powerful tools to gain deep insights into the structure, bonding, and reactivity of molecules, often complementing and guiding experimental work. rsc.orgnih.gov For this compound, in-depth computational studies are a critical and unexplored research direction.

Using methods like Density Functional Theory (DFT), future studies could elucidate:

Molecular Structure and Bonding: Precise calculation of bond lengths, bond angles, and electronic structure to better understand the nature of the tin-sulfur and tin-carbon bonds within the molecule. nih.govresearchgate.net

Reaction Mechanisms: Modeling the pathways of catalytic cycles to understand how the compound facilitates chemical transformations. This could reveal the active catalytic species and the energetics of the reaction, aiding in the design of more efficient catalysts. umn.edunih.gov

Decomposition Pathways: Simulating the thermal decomposition process to predict the formation of tin sulfide nanoparticles. This could help in designing experimental conditions to obtain desired material phases and morphologies. umn.edu

Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic parameters to aid in the characterization of the compound and its reaction products. bsmiab.org

Such computational investigations would provide a fundamental understanding of the compound's behavior and accelerate the development of its practical applications. nih.gov

Synthesis of Functionally Modified Dithiastannolane Derivatives

The properties and reactivity of this compound are largely dictated by its fixed structure. A vast area for future research lies in the synthesis of new, functionally modified derivatives to tune its characteristics for specific purposes. nih.govnih.gov

Future synthetic efforts could be directed towards:

Modification of the Alkyl Chains: Replacing the butyl groups with other alkyl or aryl groups containing functional moieties (e.g., hydroxyl, amino, or long-chain alkyl groups). This could alter the compound's solubility, steric hindrance, and electronic properties.

Functionalization of the Dithiol Backbone: Introducing substituents onto the ethylene (B1197577) bridge of the dithiastannolane ring. This could create chiral environments for asymmetric catalysis or provide sites for anchoring the molecule to a solid support, enabling its use as a recyclable heterogeneous catalyst.

Polymer-Supported Derivatives: Grafting the dithiastannolane unit onto a polymer backbone. This would combine the reactivity of the organotin moiety with the physical properties of the polymer, opening possibilities for new functional materials.

The development of synthetic routes to such derivatives is essential for systematically studying structure-activity relationships and designing next-generation catalysts and material precursors. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key structural features of 2,2-dibutyl-1,3,2-dithiastannolane, and how do they influence its reactivity?

  • The compound contains a five-membered stannolane ring with two sulfur atoms (dithia) and two butyl substituents. The tin atom adopts a distorted trigonal bipyramidal geometry due to intermolecular Sn···S interactions, which relieve ring strain and stabilize the structure . Structural characterization via X-ray crystallography and NMR spectroscopy (e.g., 119^{119}Sn NMR) is critical to confirm coordination geometry and assess steric effects of the butyl groups.

Q. How can researchers synthesize this compound, and what purity considerations apply?

  • Synthesis typically involves reacting 1,3-propanedithiol with dibutyltin oxide under anhydrous conditions. Purification requires column chromatography or recrystallization to achieve >97% purity. Stability during storage is crucial; degradation may occur under ambient conditions, necessitating storage at low temperatures (e.g., −20°C) in inert atmospheres .

Q. What analytical methods are optimal for characterizing this compound’s stability and decomposition pathways?

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Mass spectrometry (MS) and gas chromatography (GC) detect volatile byproducts (e.g., sulfur oxides or butyl fragments). Stability studies should replicate experimental conditions (e.g., temperature, solvent) to avoid false positives .

Advanced Research Questions

Q. How do intermolecular Sn···S interactions in this compound affect its application in supramolecular chemistry or catalysis?

  • The Sn···S secondary bonds (3.18 Å) create polymeric networks, enhancing thermal stability and enabling use as a Lewis acid catalyst. Researchers should compare its catalytic efficiency to analogous compounds (e.g., 2,2-dimethyl derivatives) in reactions like cross-coupling or esterification. Density functional theory (DFT) calculations can model bond angles and predict reactivity .

Q. What experimental strategies resolve contradictions in reported reactivity data for stannolane derivatives?

  • Discrepancies in reactivity (e.g., hydrolysis rates) may arise from differences in solvent polarity or trace water content. Controlled experiments with rigorous drying protocols (e.g., molecular sieves) and kinetic studies (UV-Vis monitoring) are recommended. Cross-referencing with crystallographic data ensures structural consistency .

Q. How can computational chemistry aid in designing derivatives of this compound with tailored properties?

  • Molecular dynamics (MD) simulations and DFT optimize substituent effects (e.g., replacing butyl with bulkier groups) to modulate steric hindrance or electron density. Libraries of derivatives can be virtually screened for applications in materials science (e.g., as precursors for tin sulfide nanomaterials) .

Methodological Guidance

  • Data Validation : Cross-validate spectral data (e.g., IR, NMR) with databases like NIST Chemistry WebBook . For crystallography, compare bond metrics (Sn–S, Sn–C) to literature values .
  • Contamination Mitigation : Use high-purity solvents (HPLC grade) and glovebox techniques to prevent oxidation or hydrolysis during synthesis .
  • Ethical Compliance : Adhere to disposal protocols for tin-containing waste to avoid environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.